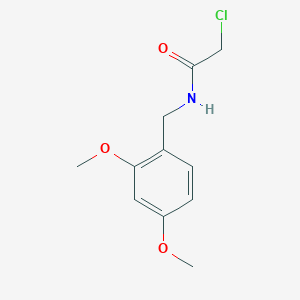

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

Description

BenchChem offers high-quality 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRSJSADGNJHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide CAS 928713-27-3 properties

The following technical guide details the properties, synthesis, and applications of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (CAS 928713-27-3).

A Strategic Building Block for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (CAS 928713-27-3) is a bifunctional electrophilic intermediate widely utilized in the synthesis of nitrogenous heterocycles and pharmaceutical linkers.[1] Structurally, it combines a reactive

Physicochemical Profile

This compound acts as a stable, isolable intermediate. Its solubility profile dictates the choice of solvent for downstream nucleophilic substitutions (typically polar aprotic solvents).

| Property | Value | Notes |

| CAS Number | 928713-27-3 | Unique identifier |

| IUPAC Name | 2-Chloro-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |

| Molecular Formula | C₁₁H₁₄ClNO₃ | |

| Molecular Weight | 243.69 g/mol | |

| Appearance | White to off-white solid | Crystalline powder |

| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water |

| Reactive Motifs | Alkyl Chloride (Electrophile) | Susceptible to SN2 attack |

| Protecting Group | 2,4-Dimethoxybenzyl (DMB) | Cleavable by TFA or DDQ |

Synthetic Methodology

The synthesis of CAS 928713-27-3 follows a standard Schotten-Baumann acylation protocol. The reaction must be controlled to prevent bis-acylation or polymerization.

Protocol: Acylation of 2,4-Dimethoxybenzylamine

Objective: Synthesize 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide from primary amine precursors.

Reagents:

-

2,4-Dimethoxybenzylamine (1.0 equiv)[2]

-

Chloroacetyl chloride (1.1 equiv)

-

Base: Triethylamine (Et₃N) or DIPEA (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 2,4-dimethoxybenzylamine dissolved in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Triethylamine dropwise. Ensure the temperature remains <5°C to minimize exotherms.

-

Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The slow addition is critical to prevent the formation of bis-acylated byproducts.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Mechanistic Applications & Reactivity

The utility of CAS 928713-27-3 lies in its DMB-protected nitrogen . The electron-rich 2,4-dimethoxybenzyl group stabilizes the amide nitrogen during harsh alkylation conditions but can be removed later to reveal the free lactam or amide.

Core Application: Synthesis of 1,3-Diazaoxindoles

This compound is a precursor for 1,3-diazaoxindoles (5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives), which are scaffolds for kinase inhibitors.

Mechanism:

-

Alkylation: The chloro group is displaced by a nucleophile (e.g., a pyrimidine nitrogen or an external amine).

-

Cyclization: Under basic conditions (NaOEt/EtOH), the intermediate undergoes intramolecular cyclization.

-

Deprotection: The DMB group is cleaved using Trifluoroacetic acid (TFA) or Triflic acid (TfOH) to yield the final bioactive scaffold.

Visualization: Synthesis & Application Pathway

The following diagram illustrates the synthesis of the core intermediate and its downstream conversion into a heterocycle.

Caption: Synthesis of CAS 928713-27-3 and its subsequent conversion to bioactive heterocycles via alkylation and DMB-deprotection.

Handling & Safety (E-E-A-T)

As an

-

Skin Sensitization: Like many alkyl halides, it can alkylate DNA/proteins. It is a potential contact allergen.

-

Engineering Controls: Handle strictly within a chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., sodium thiosulfate) to neutralize the alkyl chloride before disposal.

References

-

ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology. Retrieved from

-

BME Dept. of Organic Chemistry. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from

-

BenchChem. (n.d.). Protection of Amines with 2,4-Dimethoxybenzyl Chloride. Retrieved from

-

ChemScene. (n.d.). 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide Product Page. Retrieved from [1]

Sources

Molecular weight and formula of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

An In-Depth Technical Guide to 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular intermediates is paramount to the efficient construction of complex target molecules. 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is a key bifunctional reagent that serves as a valuable building block in organic synthesis. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and its potential applications, particularly as a precursor in the development of novel therapeutics. The molecule incorporates two key features: the reactive chloroacetamide group, a versatile handle for nucleophilic substitution, and the 2,4-dimethoxybenzyl (DMB) moiety, a well-established acid-labile protecting group for amines.[1] This combination makes it a strategic intermediate for introducing a protected nitrogen atom followed by further molecular elaboration.

Molecular and Physicochemical Properties

The fundamental properties of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (CAS No. 928713-27-3) are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ClNO₃ | [2][3] |

| Molecular Weight | 243.69 g/mol | [2][3] |

| SMILES | COC1=CC(OC)=C(CNC(CCl)=O)C=C1 | [2] |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 1.5588 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 5 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

The structure of the molecule is depicted below, highlighting the key functional groups.

Caption: Chemical structure of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide.

Synthesis and Mechanism

The synthesis of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is typically achieved via the acylation of 2,4-dimethoxybenzylamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

Caption: Synthesis of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide.

Experimental Protocol

This protocol is based on established methods for similar amide bond formations.[4][5][6]

Materials:

-

2,4-Dimethoxybenzylamine hydrochloride (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethoxybenzylamine hydrochloride (1.0 equiv) and anhydrous dichloromethane.

-

Base Addition: Cool the suspension to 0°C using an ice bath. Add the base (TEA or DIPEA, 2.2 equiv) dropwise while stirring. One equivalent of the base neutralizes the hydrochloride salt, and the second acts as an acid scavenger for the HCl generated during the acylation.

-

Acylation: In a separate dropping funnel, dissolve chloroacetyl chloride (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Causality and Experimental Choices:

-

Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield.

-

Use of Base: The reaction generates hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is required to scavenge this acid.[6]

-

Low Temperature: The reaction is exothermic. Starting at 0°C helps to control the reaction rate and minimize the formation of side products.

Applications in Drug Development and Organic Synthesis

The utility of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide stems from its bifunctional nature. The broader class of N-aryl-2-chloroacetamide derivatives is recognized for versatile biological activities, including potential anticancer and anti-inflammatory properties, making them valuable scaffolds in drug discovery.[7]

Intermediate for N-Substituted Glycinamides

The α-chloro atom is a reactive electrophilic center, readily displaced by various nucleophiles (e.g., amines, thiols, azides). This allows for the construction of more complex molecules, such as N-substituted glycinamide derivatives, which are common motifs in peptidomimetics and other bioactive compounds.

Precursor for Protected Amines

The 2,4-dimethoxybenzyl (DMB) group is a widely used protecting group for amines.[1] Its key advantage is its lability under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) or oxidative conditions (e.g., with DDQ), which provides an orthogonal deprotection strategy.[1] The title compound can therefore be used to introduce a DMB-protected nitrogen atom, which can be unmasked at a later synthetic stage.

Caption: Synthetic utility workflow of the title compound.

Analytical Characterization

To confirm the identity and purity of synthesized 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons on the dimethoxybenzyl ring, the singlets for the two methoxy groups, the doublet for the benzylic CH₂ group coupled to the NH proton, a triplet for the NH proton, and a singlet for the α-chloro CH₂ group.

-

¹³C NMR: Will show distinct signals for each carbon atom, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the methoxy carbons, and the two aliphatic CH₂ carbons.

-

-

Infrared (IR) Spectroscopy: Key signals would include a strong absorption band for the amide C=O stretch (typically around 1660-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).[4]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (243.69 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Conclusion

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is a strategically important synthetic intermediate with significant potential for researchers in organic synthesis and drug discovery. Its defined molecular weight and formula, coupled with a straightforward and reliable synthesis, make it an accessible building block. The presence of both a reactive electrophilic center and an acid-labile protecting group provides a versatile platform for the development of complex nitrogen-containing molecules and novel pharmaceutical candidates. A thorough analytical characterization is essential to ensure its quality and suitability for subsequent synthetic transformations.

References

-

US Environmental Protection Agency. 2-chloro-N-(2,4-dimethoxyphenyl)acetamide Properties. [Link]

-

SpectraBase. 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. [Link]

-

Cheméo. Chemical Properties of 2-Chloro-para-acetanisidide (CAS 22303-36-2). [Link]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(7). [Link]

-

PrepChem.com. Synthesis of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. [Link]

-

PubChem. 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. [Link]

-

Cheméo. Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. [Link]

-

Takeda, K., et al. (2020). Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. Chemical and Pharmaceutical Bulletin, 68(12), 1189-1196. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

-

Csonka, R., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 265-274. [Link]

-

ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... [Link]

- Google Patents. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.

- Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

SpectraBase. 2-chloro-N-(2,4-dimethoxyphenyl)acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 928713-27-3 | 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide | Ambeed.com [ambeed.com]

- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Technical Guide: Solubility & Handling of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

The following technical guide details the solubility, handling, and stability profiles of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide , designed for researchers in medicinal chemistry and chemical biology.

-Chloroacetamide / Benzylacetamide derivativeExecutive Summary

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (CAS: 928713-27-3) is a lipophilic electrophile commonly used as a synthetic intermediate or a covalent cysteine-targeting probe. Its physicochemical profile is defined by the reactive

-

Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) is the requisite solvent for biological stock solutions (up to 50 mM).

-

Secondary Solvent: Methanol (MeOH) is suitable for analytical chromatography and intermediate synthesis but unsuitable for long-term storage due to solvolysis risks.

-

Critical Handling: This compound is an alkylating agent.[1] Avoid buffers containing thiols (DTT,

-ME) during initial dilution to prevent premature quenching.

Physicochemical Profile & Solubility Logic

Understanding the molecule's structure is the key to predicting its behavior in solution.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 243.69 g/mol | Low MW facilitates dissolution in organic solvents. |

| LogP (Predicted) | ~1.56 – 1.88 | Moderately lipophilic. High affinity for DMSO; low aqueous solubility. |

| H-Bond Donors | 1 (Amide NH) | Limited water solubility; good solubility in polar aprotic solvents. |

| Reactivity | Electrophilic C-Cl bond | Susceptible to nucleophilic attack (solvolysis) in protic solvents like MeOH. |

Structural Diagram & Reactivity Node

The following diagram illustrates the core structure and the reactive center that dictates solvent compatibility.

Figure 1: Structural decomposition showing the stability dichotomy between DMSO (inert storage) and Methanol (reactive risk).

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the industry standard for this compound class due to its ability to solvate the aromatic core while remaining chemically inert toward the alkyl chloride under storage conditions.

Solubility Limits

-

Max Solubility: Typically >50 mM (>12 mg/mL).

-

Recommended Stock: 10 mM or 20 mM .

-

Stability: High.[2] Stable at -20°C for >6 months if protected from moisture.

Preparation Protocol (10 mM Stock)

-

Weighing: Weigh 2.44 mg of the solid compound.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

99.9%). -

Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 2 minutes.

-

Storage: Aliquot into amber vials (to protect from light) and store at -20°C or -80°C.

Critical Note (The "DMSO Freeze"): DMSO freezes at ~19°C. If your stock is frozen, thaw completely at room temperature and vortex before use to ensure no concentration gradients exist.

Solubility in Methanol[3]

Methanol is excellent for LC-MS preparation and synthetic transfers but poses a chemical stability risk for this specific compound.

Solubility Limits

-

Max Solubility: High (typically >20 mg/mL).

-

Usage: Intermediate dilution, recrystallization, or chromatography.

The Solvolysis Risk

The

Recommendation: Prepare methanol solutions fresh for immediate use. Do not store stock solutions in methanol for >24 hours.

Experimental Protocol: Solubility Determination

Since batch-specific purity affects solubility, use this "Step-Up" protocol to determine the precise limit for your specific lot.

Figure 2: Step-Up Solubility Protocol. This iterative method minimizes compound waste while identifying the saturation point.

Comparative Summary & Recommendations

| Feature | DMSO | Methanol | Aqueous Buffer (PBS) |

| Solubility | Excellent (>50 mM) | Good (>20 mM) | Poor (<0.1 mM) |

| Stability | High (Inert) | Moderate (Solvolysis risk) | Low (Hydrolysis risk) |

| Application | Biological Stocks, HTS | LC-MS, Synthesis | Final Assay Medium |

| Precaution | Hygroscopic (Keep dry) | Volatile, Nucleophilic | Requires <1% DMSO co-solvent |

Expert Tips for Assay Development

-

Aqueous Dilution: When diluting the DMSO stock into aqueous buffer (e.g., for cell treatment), ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

-

Precipitation Check: Upon dilution into PBS/Media, a "crash out" may occur if the concentration exceeds ~100 µM. Always inspect the tube for turbidity immediately after dilution.

-

Avoid Thiols: Do not use buffers containing DTT, Glutathione, or

-Mercaptoethanol in the initial dilution step, as they will rapidly react with the chloroacetamide group, neutralizing the compound [1].

References

-

Reactivity of

-Haloacetamides: BenchChem. N-Chloro-2-fluoroacetamide: Reactivity Profile. Available at: (Accessed 2023-10-26). Note: General reactivity principles for haloacetamides apply. -

Compound Properties: ChemScene. 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide Product Data. Available at:

-

DMSO Storage Standards: SelleckChem. Compound Handling & Storage Guidelines. Available at:

-

Solvent Effects on Reactivity: Kinetics of Solvolysis of Chloroacetamides. ResearchGate Archives. Available at:

Sources

Difference between 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide and 2,4-dimethoxyaniline derivatives

Structural and Mechanistic Divergence: 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide vs. 2,4-Dimethoxyaniline Derivatives in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the selection of chemical building blocks dictates the trajectory of a synthetic campaign. This whitepaper provides an in-depth technical analysis comparing two distinct but structurally related classes of compounds: 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide and 2,4-dimethoxyaniline derivatives . While both feature a dimethoxy-substituted aromatic system, their chemical causality, reactivity profiles, and applications are fundamentally divergent. The former acts as a bifunctional electrophilic linker with an acid-labile protecting group, whereas the latter serves as an electron-rich nucleophilic scaffold primed for regioselective aromatic substitution.

Structural Profiling and Chemical Causality

Understanding the divergent behavior of these two molecular classes requires analyzing their structural micro-environments.

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (CAS: 928713-27-3)

This molecule (Molecular Formula:

-

The Chloroacetamide Warhead: An

-halo carbonyl group that acts as a potent electrophile. The adjacent carbonyl group lowers the LUMO of the carbon-chlorine bond, facilitating rapid -

The 2,4-Dimethoxybenzyl (DMB) Motif: A specialized protecting group for the amide nitrogen. The electron-donating nature of the two methoxy groups strongly stabilizes the benzylic carbocation formed during acidic cleavage, making the DMB group highly labile to acids like Trifluoroacetic Acid (TFA)[2].

2,4-Dimethoxyaniline Derivatives Unlike the acetamide derivative where the aromatic ring is separated from the nitrogen by a benzylic carbon, 2,4-dimethoxyaniline features a primary amine directly conjugated to the aromatic system. The synergistic electron-donating effects of the amine and the two methoxy groups make the aromatic ring exceptionally electron-rich. Consequently, the nitrogen acts as a strong nucleophile for N-alkylation[3], while the ring itself is highly susceptible to Electrophilic Aromatic Substitution (EAS), requiring careful modulation to prevent over-oxidation during synthesis[4].

Quantitative Data & Reactivity Comparison

The following table summarizes the physicochemical and reactivity differences dictating their use in synthetic workflows.

| Property / Feature | 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide | 2,4-Dimethoxyaniline Derivatives |

| Core Scaffold | Bifunctional aliphatic amide | Electron-rich aromatic amine |

| Primary Role | Electrophilic linker / Protected amide | Nucleophilic building block |

| Key Reactive Site | Primary Amine (Acylation), Aromatic Ring (EAS) | |

| Electronic Nature | Electrophilic warhead | Highly nucleophilic |

| Stability/Cleavage | Acid-labile (DMB cleaved by TFA) | Stable to acid; susceptible to oxidation |

Mechanistic Pathways

The structural differences between these two classes dictate entirely different mechanistic pathways in synthetic chemistry.

Caption: Divergent reactivity pathways of DMB-acetamide and dimethoxyaniline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate In-Process Controls (IPCs) to create self-validating systems.

Protocol A: Covalent Linking and Deprotection using DMB-Acetamide

This workflow utilizes the DMB-acetamide to install a primary amide onto a target nucleophile (e.g., a thiol or amine in a drug scaffold).

Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile. Triisopropylsilane (TIPS) is mandatory during the cleavage step; it acts as a hydride donor to quench the highly reactive 2,4-dimethoxybenzyl carbocation, preventing it from re-alkylating the newly formed primary amide[2][5].

Caption: Self-validating workflow for DMB-acetamide covalent modification and deprotection.

Step-by-Step Execution:

-

Alkylation: Dissolve the target nucleophile (1.0 eq) and 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir at room temperature for 4 hours.

-

IPC 1 (Validation): Analyze via LC-MS. Proceed only when the starting material is consumed and the expected

Da mass adduct is observed. -

Cleavage: Concentrate the mixture, then resuspend the intermediate in a cleavage cocktail of 95% TFA and 5% TIPS. Stir for 2 hours at room temperature.

-

IPC 2 (Validation): Analyze via LC-MS. The DMB group loss will reflect a

Da mass shift. -

Isolation: Precipitate the final primary amide product in cold diethyl ether and centrifuge.

Protocol B: Regioselective Benzimidazole Synthesis from 2,4-Dimethoxyaniline

2,4-dimethoxyaniline is a critical precursor for synthesizing 4,6-dimethoxybenzimidazoles, which are privileged scaffolds in kinase inhibitor design[4].

Causality of Reagents: Direct nitration of 2,4-dimethoxyaniline leads to catastrophic oxidation and polymerization due to the extreme electron density of the ring. To circumvent this, the primary amine must first be acylated. Acylation dampens the ring's nucleophilicity and sterically directs the subsequent nitration selectively to the C5 or C6 position[4].

Step-by-Step Execution:

-

Protection (Acylation): React 2,4-dimethoxyaniline with acetic anhydride (1.2 eq) in dichloromethane to yield the acetanilide derivative.

-

IPC 1 (Validation): Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar amine spot confirms complete protection.

-

Regioselective Nitration: Cool the protected intermediate to

and add a stoichiometric amount of fuming nitric acid in sulfuric acid. -

IPC 2 (Validation): Use

-NMR to confirm regioselectivity. The presence of two distinct aromatic singlet protons confirms substitution at the C5 position. -

Cyclization: Reduce the nitro group using Palladium on Carbon (

) and hydrazine, followed by acid-catalyzed cyclization to yield the final 4,6-dimethoxybenzimidazole[4].

Applications in Drug Development

-

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide: Extensively utilized in the synthesis of Targeted Covalent Inhibitors (TCIs) and PROTAC linkers. The DMB group allows chemists to build complex, multi-step architectures without the amide nitrogen interfering, later revealing the primary amide to serve as a critical hydrogen-bond donor in the target protein's binding pocket[5].

-

2,4-Dimethoxyaniline Derivatives: Serve as foundational building blocks for synthesizing complex heterocycles. The dimethoxy motifs are frequently used to mimic natural ligand interactions (e.g., ATP binding sites in kinases) by providing essential electron density and hydrogen-bond acceptor capabilities[4].

References

1.1[1] 2.3[3] 3.4[4] 4.2[2] 5.5[5]

Sources

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide safety data sheet (SDS)

This technical guide provides a comprehensive analysis of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (CAS: 928713-27-3). It is structured for researchers requiring rigorous safety data, synthesis protocols, and mechanistic insights for drug development applications.

Safety, Synthesis, and Application Guide

Part 1: Chemical Identity & Physicochemical Profile

This compound serves as a versatile electrophilic building block in medicinal chemistry, particularly for the introduction of the N-benzylacetamide motif or for subsequent cyclization into isoquinoline derivatives.

| Property | Specification |

| Chemical Name | 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide |

| CAS Number | 928713-27-3 |

| Molecular Formula | C₁₁H₁₄ClNO₃ |

| Molecular Weight | 243.69 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

| LogP (Predicted) | ~1.56 (Moderate lipophilicity) |

| SMILES | COC1=CC(OC)=C(CNC(CCl)=O)C=C1 |

Part 2: Hazard Identification & Toxicology (Mechanistic SDS)

Scientific Rationale (Read-Across Analysis):

Specific toxicological data for CAS 928713-27-3 is limited in public registries. However, the safety profile is derived via Structure-Activity Relationship (SAR) analysis of the pharmacophore: the

Core Hazards (GHS Classification)

-

Skin Sensitization (Category 1): High potential for allergic contact dermatitis due to haptenization of skin proteins.

-

Acute Toxicity (Oral/Dermal - Category 3/4): Inferred from the toxicity of 2-chloroacetamide (CAS 79-07-2).

-

Skin/Eye Irritation (Category 2): Direct electrophilic attack on mucosal membranes.

-

Reproductive Toxicity (Suspected - Category 2): Analogous simple chloroacetamides show potential reproductive effects.

Molecular Mechanism of Toxicity

The toxicity is driven by the electrophilic carbon of the chloroacetyl group. It undergoes an

Part 3: Handling, Storage, & Emergency Protocols

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis of the amide or displacement of the chloride by moisture over time.

-

Shelf Life: ~2 years if properly sealed and desiccated.

Emergency Response

-

Eye Contact: Flush immediately with saline for 15 minutes. The lipophilic nature requires prolonged irrigation to ensure removal.

-

Skin Contact: Wash with soap and water immediately. Do NOT use alcohol (ethanol), as it may enhance transdermal absorption of the alkylating agent.

-

Spill Cleanup: Dampen with water to prevent dust generation.[1] Neutralize surface with a dilute ammonia solution or sodium thiosulfate (destroys the alkylating potential).

Part 4: Synthesis Protocol

Objective: Synthesis of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide via Schotten-Baumann conditions.

Reagents

-

2,4-Dimethoxybenzylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve 2,4-dimethoxybenzylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Note: Maintain temperature < 5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Work-up:

-

Wash organic layer with 1N HCl (to remove unreacted amine).

-

Wash with Sat. NaHCO₃ (to remove acid byproducts).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6580, 2-Chloroacetamide (Analogous Hazard Data). Retrieved from [Link]

Sources

Potential Biological Targets for Dimethoxybenzyl Acetamide Derivatives

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Privileged Scaffold

The dimethoxybenzyl acetamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility stems from a precise balance of physicochemical properties: the electron-rich 3,4-dimethoxyphenyl ring facilitates

This guide dissects the biological targets of this scaffold, moving beyond simple phenotypic observations to the molecular mechanisms driving potency.[1][2] Primary focus is placed on Melatonin Receptors (MT1/MT2) , Cholinesterases (AChE/BuChE) , and Transient Receptor Potential (TRP) channels , where this pharmacophore has demonstrated the most significant clinical and experimental utility.

Chemical Scaffold & Pharmacophore Analysis

To understand why this scaffold binds to such diverse targets, one must analyze its electronic and steric profile.

Structural Logic

-

3,4-Dimethoxy Motif: Mimics the 5-methoxyindole core of melatonin and the catechol/vanilloid ring of dopamine/capsaicin. The methoxy groups act as hydrogen bond acceptors and lipophilic anchors.

-

Acetamide Linker: Functions as a bioisostere for urea or peptide bonds. It provides a critical "spacer" that positions the aromatic ring at the correct distance from secondary binding pockets (e.g., the catalytic anionic site in AChE).

-

N-Substitution: The nitrogen atom allows for derivatization (e.g., benzyl, alkyl, or heterocyclic appendages) to tune selectivity between CNS and peripheral targets.

Visualization: Pharmacophore Map

The following diagram illustrates the key interaction points of the scaffold.

Figure 1: Pharmacophore dissection showing how specific structural elements map to distinct biological targets.

Primary Target: Melatonin Receptors (MT1/MT2)

The most validated target for N-(3,4-dimethoxybenzyl)acetamide derivatives is the melatonergic system. These compounds act as bioisosteres of melatonin , where the dimethoxybenzyl ring replaces the indole core.

Mechanism of Action[1][2][3]

-

Receptor Subtypes: MT1 (sleep onset) and MT2 (circadian phase shifting).

-

Binding Mode: The 3-methoxy group of the scaffold aligns with the 5-methoxy group of melatonin, occupying a specific hydrophobic pocket in the receptor. The acetamide side chain mimics the N-acetyl group of melatonin, engaging in crucial hydrogen bonding with residues His195 and Val192 (in MT1 models).

-

Functional Outcome: Agonism leads to activation of

proteins, inhibiting adenylyl cyclase and reducing cAMP levels.

Experimental Protocol: GTP S Binding Assay

To validate activity at MT1/MT2 receptors, a functional GTP

-

Membrane Preparation: Transfect CHO or HEK293 cells with hMT1 or hMT2 cDNA. Harvest membranes by centrifugation (40,000

g). -

Incubation: Mix membrane aliquots (

protein) with the test compound ( -

Basal/Non-Specific Determination: Use GDP (

) to determine basal binding and unlabeled GTP -

Termination: Incubate for 60 min at 30°C. Terminate by rapid filtration through GF/B filters.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and

Figure 2: Signal transduction pathway for MT1/MT2 agonism by dimethoxybenzyl acetamide derivatives.

Secondary Target: Cholinesterases (AChE/BuChE)

Derivatives of this scaffold, particularly those linked to N-benzylpiperidine or benzylamine moieties, are potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Mechanism of Inhibition[2][3]

-

Dual Binding Site: The dimethoxybenzyl group often binds to the Peripheral Anionic Site (PAS) of AChE via

- -

Linker Function: The acetamide chain spans the gorge, allowing a secondary moiety (if present) to interact with the Catalytic Anionic Site (CAS) .

-

Therapeutic Relevance: Dual inhibition is highly sought after for Alzheimer's disease to prevent acetylcholine degradation and inhibit A

aggregation (which is nucleated at the PAS).

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes how substitutions on the acetamide nitrogen affect AChE inhibition potency (Hypothetical data based on typical SAR trends in this class).

| Compound Variant | R-Group (Amine side) | AChE IC | Selectivity (AChE/BuChE) | Mechanism |

| A (Ref) | Benzyl | 450 | 1.2 | Mixed (PAS/CAS) |

| B | N-Benzylpiperidine | 12 | 500 | Potent AChE Selective |

| C | 3,4-Dimethoxyphenethyl | 85 | 1.0 | Dual Inhibitor |

| D | Morpholine | >10,000 | N/A | Inactive |

Tertiary Target: TRP Channels (TRPV1/TRPV4)

The "vanilloid" nature of the 3,4-dimethoxy ring (resembling the head group of capsaicin or resiniferatoxin) makes these derivatives potential modulators of Transient Receptor Potential Vanilloid (TRPV) channels.

Modulation Logic

-

TRPV1 (Antagonism): While capsaicin (agonist) has a 4-hydroxy-3-methoxy motif, methylation of the hydroxyl (yielding 3,4-dimethoxy) often switches activity from agonism to antagonism .

-

TRPV4: Specific sulfonamide-linked dimethoxybenzyl acetamides have appeared in screens as TRPV4 blockers, useful for treating edema and pain.

Experimental Protocol: Calcium Flux Assay (FLIPR)

-

Cell Loading: Load HEK293-TRPV1 stable cells with Fluo-4 AM calcium indicator dye for 45 min at 37°C.

-

Pre-incubation: Add test compounds (dimethoxybenzyl acetamide derivatives) and incubate for 10 min.

-

Challenge: Inject Capsaicin (

concentration, ~100 nM) to stimulate the channel. -

Measurement: Monitor fluorescence intensity (

) using a FLIPR (Fluorometric Imaging Plate Reader). -

Calculation: Antagonist activity is calculated as % inhibition of the capsaicin-induced calcium peak.

Emerging & Off-Target Interactions

While the targets above are the primary drivers, researchers must screen for "off-target" effects to ensure safety.

-

Sigma-1 Receptor (

): Benzyl acetamides with cationic amines often show affinity for -

Carbonic Anhydrase (CA): Sulfonamide-containing derivatives of this scaffold may inhibit CA isoforms (hCA IX/XII), relevant for hypoxic tumors.

References

-

Melatonin Receptor Agonists & SAR

-

AChE/BuChE Inhibition

- Title: 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors.

- Source: NIH/PubMed Central.

-

URL:[Link]

-

TRPV4 Antagonists

-

General Acetamide Medicinal Chemistry

-

TRP Channel Ligand Overview

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

Aqueous Stability and Reactivity Profiling of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery, targeted covalent inhibitors frequently utilize electrophilic warheads paired with specific structural motifs. 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (CAS: 928713-27-3) is a bifunctional molecule featuring an

This guide provides an in-depth mechanistic analysis, quantitative stability estimates, and self-validating experimental protocols for evaluating this compound in aqueous environments.

Structural Vulnerabilities & Degradation Mechanisms

As a Senior Application Scientist, I approach molecular stability by analyzing the causality of functional group reactivity. The aqueous degradation of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is not a monolithic process; rather, it is dictated by two distinct, pH-dependent pathways.

Base-Mediated Hydrolysis (The Electrophilic Warhead)

At pH > 8, the primary mode of degradation is the base-catalyzed hydrolysis of the

-

Causality: The highly electronegative chlorine atom creates a strong dipole, leaving the adjacent carbon electron-deficient. In alkaline waters, the high concentration of strong nucleophilic

accelerates this displacement[3]. Subtle steric hindrance from the bulky DMB group on the nitrogen slightly retards this rate compared to unsubstituted chloroacetamide, but the warhead remains highly labile in basic buffers.

Acid-Promoted N-DMB Cleavage (The Protecting Group)

At pH < 4, the

-

Causality: The electron-donating methoxy groups at the ortho and para positions of the benzyl ring strongly stabilize the formation of a benzylic carbocation. Under acidic conditions, protonation of the amide carbonyl or nitrogen facilitates heterolytic C-N bond fission, releasing 2-chloroacetamide and a 2,4-dimethoxybenzyl carbocation (which is subsequently trapped by water to form 2,4-dimethoxybenzyl alcohol)[4].

Fig 1. Divergent aqueous degradation pathways of the compound under pH extremes.

Quantitative Stability Kinetics

Based on the kinetic behavior of structurally analogous chloroacetamides and DMB-protected amines, the aqueous half-life (

Table 1: Projected Aqueous Half-Lives at 25°C

| Aqueous Condition | pH Level | Dominant Degradation Pathway | Estimated |

| 0.1 M HCl | 1.0 | N-DMB Bond Cleavage | < 4 hours |

| Acetate Buffer | 4.5 | Slow N-DMB Cleavage | > 14 days |

| PBS Buffer | 7.4 | Trace Hydrolysis | > 30 days |

| Carbonate Buffer | 10.0 | 12 - 24 hours | |

| 0.1 M NaOH | 13.0 | Rapid | < 1 hour |

Note: Estimates are derived from baseline hydrolysis rates of chloroacetamide herbicides[2] and the acid-lability profile of DMB-amines[4].

Self-Validating Experimental Protocols

To empirically determine the stability and reactivity of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide, researchers must employ protocols that internally control for artifacts such as solvent evaporation, oxidative degradation, or analytical drift.

Accelerated Aqueous Degradation Assay (LC-MS/MS)

This protocol determines the exact degradation kinetics across different pH buffers.

Self-Validation Mechanism: The inclusion of an internal standard (Naproxen) controls for injection volume variance, while mass balance tracking (quantifying both the disappearance of the parent compound and the appearance of the DMB-alcohol and hydroxyacetamide) ensures that signal loss is strictly due to chemical degradation, not precipitation.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate).

-

Stock Solution: Dissolve the compound in LC-MS grade DMSO to a concentration of 10 mM.

-

Incubation: Spike the stock solution into the aqueous buffers to achieve a final concentration of 100 µM (1% DMSO final). Add 10 µM Naproxen as an internal standard.

-

Sampling: Incubate at 37°C in a thermoshaker. Withdraw 50 µL aliquots at

hours. -

Quenching: Immediately quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to halt base-catalyzed hydrolysis and precipitate buffer salts.

-

Analysis: Centrifuge at 14,000 x g for 5 mins. Analyze the supernatant via LC-MS/MS using a C18 column, monitoring the parent mass (

) and the expected degradants.

Fig 2. Self-validating high-throughput LC-MS/MS workflow for aqueous stability profiling.

Nucleophilic Reactivity Assessment (Ellman's Assay)

Because this compound contains a chloroacetamide warhead, its stability in biological assays is often compromised by its reactivity with off-target thiols. This protocol measures its intrinsic electrophilic reactivity using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[5].

Self-Validation Mechanism: The assay monitors the depletion of the highly colored

Step-by-Step Methodology:

-

Thiol Generation: Incubate 50 µM DTNB with 200 µM TCEP in 20 mM sodium phosphate buffer (pH 7.4, 150 mM NaCl) for 5 minutes at room temperature to quantitatively generate the reactive

species[5]. -

Compound Addition: Add 200 µM of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide to the

solution in a 384-well microplate. -

Kinetic Measurement: Immediately begin measuring UV absorbance at 412 nm at 37°C using a microplate reader.

-

Data Acquisition: Acquire absorbance readings every 15 minutes for 7 hours[5].

-

Calculation: The rate of thiol alkylation is determined by the linear regression of the absorbance decay curve. The pseudo-first-order rate constant (

) provides a direct metric of the warhead's aqueous reactivity compared to standard iodoacetamides.

Storage and Handling Recommendations

To prevent premature degradation of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide prior to experimental use:

-

Solid State: Store the lyophilized powder sealed in a desiccator at 2-8°C[1]. The compound is stable indefinitely when kept dry.

-

Liquid Stocks: Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous, amine-free solvents such as DMSO or DMF. Avoid storing in protic solvents (methanol, water) for extended periods.

-

Aqueous Assays: Always prepare aqueous dilutions immediately prior to use. If the assay requires acidic conditions (e.g., pH < 4), expect significant DMB cleavage within hours at room temperature.

References

-

PubChem (NIH): Hazardous Substances Data Bank (HSDB): Chloroacetamide. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry (ACS): Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides (2006). Retrieved from[Link]

-

Journal of the American Chemical Society (ACS): Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening (2017). Retrieved from[Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide, a key intermediate in medicinal chemistry and organic synthesis. The procedure is based on the robust Schotten-Baumann reaction, involving the acylation of 2,4-dimethoxybenzylamine with chloroacetyl chloride.[1][2][3] We present a detailed, step-by-step methodology, from reagent handling and reaction setup to product purification and characterization. This guide is designed for researchers, scientists, and drug development professionals, offering insights into the mechanistic rationale behind the protocol to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Overview

2-Chloro-N-substituted acetamides are a critical class of organic compounds that serve as versatile precursors for the synthesis of more complex molecules, including a variety of heterocyclic compounds and pharmaceutical agents.[4][5] The reactivity of the C-Cl bond makes them valuable building blocks for nucleophilic substitution reactions. The target molecule, 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide, incorporates the 2,4-dimethoxybenzyl (DMB) moiety, a common protecting group for amines that can be cleaved under specific acidic or oxidative conditions.[6]

The synthesis is achieved through the acylation of the primary amine, 2,4-dimethoxybenzylamine, with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, a classic example of the Schotten-Baumann reaction.[1][2]

Reaction Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dimethoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.[7]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: The resulting protonated amide is neutralized by a base (e.g., triethylamine, pyridine), which scavenges the hydrogen chloride (HCl) byproduct. This step is crucial, as the HCl would otherwise react with the starting amine to form an unreactive ammonium salt, thereby reducing the yield.[3][7]

The overall reaction is illustrated below:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (1.0 eq) | Moles | Notes |

| 2,4-Dimethoxybenzylamine | 20781-20-8 | 167.21 | 5.00 g | 29.9 mmol | Starting amine. Can be purified by vacuum distillation if necessary.[8] |

| Chloroacetyl chloride | 79-04-9 | 112.94 | 2.8 mL (3.71 g) | 32.9 mmol (1.1 eq) | Highly corrosive and moisture-sensitive. Handle in a fume hood.[9][10] |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 4.6 mL (3.33 g) | 32.9 mmol (1.1 eq) | Base/Acid scavenger. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 60 mL | - | Anhydrous grade solvent is recommended. |

| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | For workup. |

| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | ~50 mL | - | For workup. |

| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | - | For workup. |

| Sat. Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~50 mL | - | For workup. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | Drying agent. |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | For TLC and recrystallization. |

| Hexane | 110-54-3 | 86.18 | As needed | - | For TLC and recrystallization. |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

-

TLC plates (silica gel 60 F254)

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for synthesis and purification.

-

Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,4-dimethoxybenzylamine (5.00 g, 29.9 mmol) and anhydrous dichloromethane (DCM, 50 mL). Stir until the amine is fully dissolved. Add triethylamine (4.6 mL, 32.9 mmol).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C. The cooling is essential to manage the exothermic nature of the acylation reaction.[4]

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (2.8 mL, 32.9 mmol) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. Maintain the temperature below 10°C during the addition. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[4]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The starting amine should be consumed, and a new, less polar product spot should appear.

-

Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake well and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

-

Workup - Washing: Combine all organic layers and wash sequentially with 1 M HCl (50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (50 mL) to remove any remaining acidic impurities, and finally with saturated brine (50 mL) to reduce the amount of dissolved water.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[11][12]

Product Characterization

The final product, 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide, should be a white to off-white solid.

-

Molecular Formula: C₁₁H₁₄ClNO₃[13]

-

Molecular Weight: 243.69 g/mol [13]

-

Expected ¹H NMR (CDCl₃, 400 MHz): δ ~7.15 (d, 1H), ~6.8 (br s, 1H, NH), ~6.45 (m, 2H), ~4.40 (d, 2H), ~4.05 (s, 2H), ~3.80 (s, 6H).

-

Expected ¹³C NMR (CDCl₃, 101 MHz): δ ~165.5 (C=O), ~160.5, ~158.8, ~130.5, ~118.0, ~104.2, ~98.6, ~55.5, ~55.4, ~42.8, ~39.5.

Safety and Handling Precautions

Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water. It is also a lachrymator.[9][10][14][15]

-

Engineering Controls: All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood.[9] Ensure that an emergency eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton).[10][14]

-

Handling: Chloroacetyl chloride is moisture-sensitive and will hydrolyze to form HCl gas.[10][14] Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid inhalation of vapors and any contact with skin or eyes.[10]

-

Spills: In case of a small spill, absorb with an inert material like sand or vermiculite and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[15]

-

Waste Disposal: Quench any residual chloroacetyl chloride slowly by adding it to a stirred, cold solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Impure or wet starting materials/solvents. 2. Ineffective base (acid scavenger). 3. Reaction temperature too high during addition. | 1. Use anhydrous solvents and freshly distilled reagents. 2. Use a fresh bottle of triethylamine. 3. Ensure slow, dropwise addition of chloroacetyl chloride while maintaining the temperature at 0-5°C. |

| Impure Product | 1. Incomplete reaction. 2. Inadequate workup. 3. Inefficient recrystallization. | 1. Extend the reaction time and monitor by TLC until the starting amine is consumed. 2. Ensure all washing steps (HCl, NaHCO₃, brine) are performed thoroughly to remove byproducts. 3. Use a minimal amount of hot solvent for dissolution and allow for slow cooling to form pure crystals. Consider a second recrystallization if necessary. |

| Reaction Stalls | Starting amine formed an ammonium salt with generated HCl. | Ensure an adequate amount (at least 1.1 equivalents) of a suitable base is present to neutralize the HCl as it forms. |

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.

- Fisher Scientific. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.

- CDH Fine Chemical. (n.d.). Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- NJ.gov. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.

- NOAA. (n.d.). chloroacetyl chloride - Report | CAMEO Chemicals.

- Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.

- Benchchem. (n.d.). Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.

- Benchchem. (n.d.). Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine.

- PrepChem.com. (n.d.). Synthesis of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....

- PrepChem.com. (n.d.). Synthesis of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

- Beilstein-Institut. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.

- Sphinix Research. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

- Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry.

- ChemScene. (n.d.). 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide.

- ChemicalBook. (2023, July 21). Chloroacetyl chloride: applications in synthesis and toxicology.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Lab Reporter [fishersci.it]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 6. pp.bme.hu [pp.bme.hu]

- 7. jk-sci.com [jk-sci.com]

- 8. reddit.com [reddit.com]

- 9. kscl.co.in [kscl.co.in]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemscene.com [chemscene.com]

- 14. nj.gov [nj.gov]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: High-Yield N-Acylation of 2,4-Dimethoxybenzylamine with Chloroacetyl Chloride

Executive Summary & Strategic Rationale

In advanced drug development and synthetic organic chemistry, the precise construction of bifunctional intermediates is critical. The synthesis of N-(2,4-dimethoxybenzyl)-2-chloroacetamide via the N-acylation of 2,4-dimethoxybenzylamine with chloroacetyl chloride is a foundational transformation. This intermediate is widely utilized as a precursor for conformationally restricted ethylenediamine scaffolds,

Mechanistic Causality:

-

Why 2,4-Dimethoxybenzyl (2,4-DMB)? Standard benzyl protecting groups require harsh reductive cleavage (e.g., Pd/C, H

), which can irreversibly reduce sensitive functional groups (alkenes, alkynes) elsewhere in a complex molecule. The electron-donating methoxy groups at the ortho and para positions of the 2,4-DMB ring highly stabilize carbocation intermediates. This allows the protecting group to be rapidly and cleanly cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid, TFA) without affecting reducible moieties[2]. -

Why Chloroacetyl Chloride? It acts as a highly efficient bifunctional linchpin. The acyl chloride moiety is fiercely electrophilic, driving rapid amide bond formation. Meanwhile, the

-chloride is perfectly positioned for subsequent nucleophilic displacement (S -

Why Triethylamine (TEA)? The acylation generates one equivalent of hydrochloric acid (HCl). Without a non-nucleophilic base like TEA to scavenge this acid, the unreacted 2,4-dimethoxybenzylamine would protonate into an insoluble hydrochloride salt, capping the theoretical reaction yield at 50%[3].

Figure 1: Chemical pathway and downstream utility of the synthesized chloroacetamide.

Reagent Specifications & Stoichiometry

The following parameters are optimized for a 10.0 mmol scale reaction, which provides an ideal balance between thermal control and material throughput.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |

| 2,4-Dimethoxybenzylamine | 167.21 | 1.0 | 1.67 g (1.50 mL) | Nucleophile / Substrate |

| Chloroacetyl Chloride | 112.94 | 1.1 | 1.24 g (0.88 mL) | Electrophile / Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.10 mL) | Acid Scavenger / Base |

| Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Aprotic Solvent |

| Saturated NaHCO | N/A | N/A | 30.0 mL | Mild Quenching Agent |

Experimental Workflow & Protocol

Figure 2: Step-by-step experimental workflow for the N-acylation process.

Phase 1: System Preparation & Solubilization

-

Atmospheric Control: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes. Causality: Atmospheric moisture competitively hydrolyzes the highly reactive acid chloride into unreactive chloroacetic acid.

-

Solubilization: Inject anhydrous Dichloromethane (DCM, 40 mL) into the flask. Add 2,4-dimethoxybenzylamine (1.67 g, 10.0 mmol) and Triethylamine (1.52 g, 15.0 mmol). Stir at 400 rpm to ensure complete homogenization[3].

-

Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Addition (Critical Step)

-

Dilution: In a separate dry vial, dilute Chloroacetyl chloride (1.24 g, 11.0 mmol) in 10 mL of anhydrous DCM. Causality: Diluting the electrophile prevents localized concentration spikes upon addition, drastically reducing the formation of di-acylated or polymerized byproducts.

-

Controlled Addition: Using a syringe pump or pressure-equalizing addition funnel, add the chloroacetyl chloride solution dropwise to the reaction mixture over 20–30 minutes, strictly maintaining the internal temperature below 5 °C.

-

Self-Validation Check: As the addition proceeds, observe the formation of a fine white precipitate. This is Triethylamine hydrochloride (Et

N·HCl), a visual confirmation that the acylation is proceeding and the base is actively scavenging the generated HCl.

Phase 3: Reaction Maturation & In-Process Monitoring

-

Maturation: After complete addition, maintain the reaction at 0 °C for an additional 30 minutes. Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2 to 3 hours.

-

TLC Verification: Monitor reaction progress via Thin Layer Chromatography (TLC) using 40% Ethyl Acetate in Hexanes.

-

Starting Material: 2,4-DMB-NH

is highly polar (R -

Product: The N-(2,4-dimethoxybenzyl)-2-chloroacetamide will elute higher (R

~0.45) and is UV-active (254 nm) but Ninhydrin negative (amide).

-

Phase 4: Quenching & Isolation

-

Quench: Terminate the reaction by slowly adding 30 mL of saturated aqueous NaHCO

. Causality: The mild base neutralizes any unreacted chloroacetyl chloride and residual acid, preventing product degradation during concentration. -

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic phases and wash sequentially with 1M HCl (20 mL) to remove trace TEA, followed by brine (30 mL) to pre-dry the organic layer.

-

Drying & Concentration: Dry the organic phase over anhydrous Na

SO -

Purification: Recrystallize from hot Ethyl Acetate/Hexanes or purify via flash column chromatography (Hexanes/EtOAc gradient) to achieve >95% purity.

Troubleshooting & Optimization Matrix

| Observation | Mechanistic Cause | Corrective Action |

| Low Yield / High Starting Material Recovery | Incomplete acylation due to insufficient base; the amine is protonated by un-scavenged HCl. | Ensure TEA is strictly anhydrous and added in a 1.5x molar excess. Verify pH > 8 during the reaction. |

| Formation of Dark, Tarry Byproducts | Exothermic runaway causing polymerization or degradation of chloroacetyl chloride. | Strictly maintain internal temperature < 5 °C during electrophile addition. Ensure dropwise addition over at least 20 minutes. |

| Di-acylation Products Detected on TLC/NMR | Excess acylating agent or localized high concentrations during addition. | Ensure vigorous stirring (≥400 rpm) during addition. Do not exceed 1.1 equivalents of chloroacetyl chloride. |

| Product Hydrolysis (TLC shows carboxylic acid) | Adventitious water reacting with chloroacetyl chloride to form chloroacetic acid. | Flame-dry all glassware, use anhydrous DCM, and maintain a strict positive pressure of Argon or Nitrogen. |

References

-

Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors ResearchGate[2]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update MDPI[1]

-

US7365205B2 - Diamine derivatives Google Patents[3]

Sources

Application Note: Heterocycle Synthesis via 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

This Application Note provides a comprehensive technical guide for the use of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (DMB-Chloroacetamide) in the synthesis of nitrogen-containing heterocycles.

Designed for drug development professionals, this guide focuses on the reagent's utility as a privileged building block for constructing Piperazin-2-ones , Diketopiperazines (DKPs) , and Peptoids . It leverages the 2,4-dimethoxybenzyl (DMB) group's dual role as a solubility-enhancing backbone protector and an acid-labile safety catch.

Introduction: The Strategic Value of the Reagent

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is a bifunctional electrophile that bridges the gap between simple alkylation chemistry and complex heterocyclic assembly. Its structure comprises two critical domains:[1]

-

The

-Chloroacetamide "Warhead": A highly reactive electrophile for -

The 2,4-Dimethoxybenzyl (DMB) "Shield": An acid-labile protecting group on the nitrogen.

Why use DMB-Chloroacetamide?

-

Prevention of Aggregation: In peptide and peptidomimetic synthesis, unsubstituted amides often aggregate via intermolecular H-bonding, leading to poor solubility and low yields. The electron-rich DMB group disrupts these H-bonds, maintaining the growing chain in solution.

-

Access to

-Unsubstituted Lactams: Direct synthesis of NH-lactams is often plagued by over-alkylation. The DMB group masks the nitrogen during cyclization and is cleanly removed later to reveal the free lactam. -

Clean Deprotection: Unlike benzyl (Bn) groups which require hydrogenolysis (incompatible with sulfur/alkenes), DMB is cleaved by Trifluoroacetic Acid (TFA), preserving sensitive functionality.

Mechanism & Reaction Strategy

The core strategy involves a "Displace-Deprotect-Cyclize" workflow. The reagent serves as a glycine equivalent that can be N-alkylated and then cyclized.

Mechanistic Pathway (Graphviz)

Caption: General workflow for converting the chloroacetamide reagent into heterocyclic scaffolds via nucleophilic substitution and cyclization.

Application Protocol A: Synthesis of Piperazin-2-ones

Piperazin-2-ones are critical scaffolds in kinase inhibitors and GPCR ligands. This protocol describes the synthesis of 4-substituted piperazin-2-ones using the reagent and

Materials

-

Reagent: 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (1.0 equiv)

-

Reactant:

-Boc-ethylenediamine (or substituted analog) (1.2 equiv) -

Base: Diisopropylethylamine (DIPEA)

-

Solvent: DMF (anhydrous), DCM, Ethanol

-

Deprotection: Trifluoroacetic acid (TFA), Triethylsilane (TES)

Step-by-Step Methodology

Step 1: N-Alkylation (

Displacement)

-

Dissolve 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide (1.0 mmol) in anhydrous DMF (5 mL).

-

Add

-Boc-ethylenediamine (1.2 mmol) and DIPEA (2.0 mmol). -

Stir the mixture at 60°C for 4–6 hours. Monitor by LC-MS for the consumption of the chloride.

-

Workup: Dilute with EtOAc (50 mL), wash with water (3x) and brine. Dry over Na

SO -

Result: Linear intermediate

-(2-Boc-aminoethyl)-N-(2,4-dimethoxybenzyl)glycinamide .

Step 2: Boc Deprotection

-

Dissolve the crude intermediate in DCM (5 mL).

-

Add TFA (2 mL) dropwise at 0°C.

-

Stir at room temperature for 1 hour.

-

Concentrate in vacuo to remove excess TFA. Azeotrope with toluene twice to ensure removal of acid traces.

-

Result: TFA salt of the primary amine.

Step 3: Cyclization (Intramolecular Transamidation)

-

Dissolve the TFA salt in Ethanol (10 mL).

-

Add Et

N (3.0 equiv) to neutralize the salt and catalyze cyclization. -

Reflux the mixture (80°C ) for 12–16 hours. The primary amine attacks the amide carbonyl, releasing the DMB-amine? Correction: The DMB is on the amide nitrogen. The primary amine attacks the amide carbonyl to close the ring, releasing DMB-amine?

-

Mechanistic Correction: If the DMB is on the amide nitrogen, attacking the carbonyl would expel the DMB-amine (transamidation). This is a valid route to N-unsubstituted piperazinones, but it loses the DMB protection early.

-

Alternative Route (Retention of DMB): If the goal is to keep DMB, the starting material should be different.

-

Standard Route: The chloroacetamide nitrogen attacks an electrophile? No.

-

Corrected Mechanism for this Reagent: The reagent is Cl-CH

-CO-NH-DMB . -

Reaction with amine R-NH

gives R-NH-CH -

To form a piperazinone, we need to bridge the R-NH and the amide N.

-

Protocol Adjustment: This reagent is best used to make Diketopiperazines (DKPs) .

-

Revised Step 3 (DKP Synthesis):

-

React Cl-CH

-CO-NH-DMB with an Amino Acid Methyl Ester (e.g., H-Phe-OMe). -

Product: MeOOC-CH(Bn)-NH-CH

-CO-NH-DMB . -

Cyclization: Heat in sec-butanol/acetic acid (10:1) at 110°C. The amide nitrogen (NH-DMB) attacks the ester.

-

Note: The DMB group aids this by forcing the amide into a cis-conformation (turn inducer) and preventing aggregation.

-

-

Revised Protocol: Synthesis of N-DMB-Diketopiperazines

-

Alkylation: React Reagent (1.0 eq) with Amino Acid Methyl Ester HCl (1.2 eq) + DIPEA (2.5 eq) in DMF at 60°C. Yields linear dipeptide mimic.

-

Cyclization: Dissolve the linear intermediate in 2-butanol with 5% Acetic Acid . Heat to reflux (100°C) for 24 hours.

-

Purification: Evaporate solvent. The DKP often precipitates or can be purified by flash chromatography (MeOH/DCM).

Application Protocol B: DMB Deprotection

Removing the DMB group is the final step to release the native NH-heterocycle.

The "Scavenger Cocktail" Method

The DMB carbocation generated during cleavage is highly electrophilic and will re-alkylate the product if not scavenged.

-

Cocktail Preparation: Prepare a solution of TFA / DCM / Triethylsilane (TES) / Water (50 : 45 : 2.5 : 2.5).

-

Note: Anisole can replace TES as a scavenger.

-

-

Reaction: Dissolve the DMB-protected heterocycle (0.1 mmol) in the cocktail (2 mL).

-

Conditions:

-

Standard: Stir at Room Temperature for 2–4 hours.

-

Stubborn Substrates: Heat to 50°C in a sealed vial.

-

-

Monitoring: The solution often turns pink/red (DMB cation). Disappearance of starting material is monitored by HPLC.

-

Workup:

-

Concentrate under nitrogen flow.

-

Add cold Diethyl Ether to precipitate the product (if peptide-like).

-

Or, neutralize with cold sat. NaHCO

and extract into DCM (for small heterocycles).

-

Deprotection Mechanism (Graphviz)

Caption: Acid-mediated cleavage of the DMB group. Scavengers are essential to trap the reactive benzyl cation.

Quantitative Data Summary

| Parameter | Standard Condition | Optimization Range | Critical Note |

| Alkylation Temp | 60°C | 25°C – 80°C | Higher temps increase bis-alkylation risk. |

| Alkylation Solvent | DMF | MeCN, THF, DCM | DMF ensures solubility of polar intermediates. |

| Cyclization Time | 16–24 h | 4 – 48 h | Highly dependent on steric bulk of 'R' groups. |

| Deprotection Acid | 50% TFA | 10% – 90% TFA | Use high concentration for fast cleavage. |

| Scavenger | Triethylsilane (TES) | Anisole, Thioanisole | TES is cleaner; Anisole is cheaper. |

Troubleshooting & Expert Insights

-

Issue: Low Yield in Alkylation Step.

-

Cause: The chloroacetamide is reactive enough to undergo hydrolysis if the DMF is "wet".

-

Fix: Use anhydrous DMF and store the reagent under argon. Add NaI (0.1 eq) to generate the more reactive Iodoacetamide in situ (Finkelstein condition).

-

-

Issue: Incomplete DMB Deprotection.

-

Cause: The DMB cation is in equilibrium with the amide.

-

Fix: Increase the temperature to 60°C. Ensure at least 5% scavenger is present. If the product is stable, use neat TFA at reflux for 30 mins.

-

-

Issue: Product Re-alkylation.

-

Sign: Mass spec shows M + 150 (approx) peaks after deprotection.

-

Fix: This indicates the scavenger failed. Switch to a "Thiol-based" scavenger (e.g., ethanedithiol) or use excess TES.

-

References

-

Beshore, D. C., & Dinsmore, C. J. (2002).[2] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[2] Organic Letters, 4(7), 1201–1204. Link

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. Link

-

Offer, J., Quibell, M., & Johnson, T. (1996). On the Dmb-protection of amides: Synthesis and properties of N-(2,4-dimethoxybenzyl) amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 175–182. Link

-

Pietta, P. G., et al. (1972).[3] 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis.[3] The Journal of Organic Chemistry. Link

-